molecular formula C9H16N2O2 B6282289 (3S,6R)-3-[(2S)-butan-2-yl]-6-methylpiperazine-2,5-dione CAS No. 35590-70-6

(3S,6R)-3-[(2S)-butan-2-yl]-6-methylpiperazine-2,5-dione

Cat. No.: B6282289
CAS No.: 35590-70-6
M. Wt: 184.2
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Description

(3S,6R)-3-[(2S)-butan-2-yl]-6-methylpiperazine-2,5-dione is a chiral compound with a piperazine-2,5-dione core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,6R)-3-[(2S)-butan-2-yl]-6-methylpiperazine-2,5-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable diamine with a diketone under acidic or basic conditions to form the piperazine-2,5-dione ring. The stereochemistry of the product can be controlled by using chiral catalysts or starting materials.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

(3S,6R)-3-[(2S)-butan-2-yl]-6-methylpiperazine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under appropriate conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted piperazine-2,5-dione derivatives.

Scientific Research Applications

(3S,6R)-3-[(2S)-butan-2-yl]-6-methylpiperazine-2,5-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (3S,6R)-3-[(2S)-butan-2-yl]-6-methylpiperazine-2,5-dione involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its use, such as in medicinal chemistry or biological research.

Comparison with Similar Compounds

Similar Compounds

  • (3S,6R)-3-[(2S)-butan-2-yl]-6-ethylpiperazine-2,5-dione
  • (3S,6R)-3-[(2S)-butan-2-yl]-6-propylpiperazine-2,5-dione
  • (3S,6R)-3-[(2S)-butan-2-yl]-6-isopropylpiperazine-2,5-dione

Uniqueness

(3S,6R)-3-[(2S)-butan-2-yl]-6-methylpiperazine-2,5-dione is unique due to its specific stereochemistry and the presence of a butan-2-yl group. This structural uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.

Properties

CAS No.

35590-70-6

Molecular Formula

C9H16N2O2

Molecular Weight

184.2

Purity

95

Origin of Product

United States

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